

Application Note: 4-(Cyclopentyloxy)piperidine as a Synthetic Building Block

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Compound of Interest

Compound Name: 4-(Cyclopentyloxy)piperidine

CAS No.: 933736-13-1

Cat. No.: B1358866

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Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, **4-(Cyclopentyloxy)piperidine** (CAS: 320608-14-6, HCl salt) represents a strategic scaffold designed to increase molecular three-dimensionality (

) and lipophilicity without introducing aromatic ring counts that often correlate with poor solubility or toxicity.

Unlike the planar 4-phenylpiperidine or the metabolically labile 4-methoxypiperidine, the 4-(cyclopentyloxy) moiety offers a unique balance:

- **Conformational Restriction:** The bulky ether oxygen imposes specific chair conformations on the piperidine ring.
- **Metabolic Stability:** The cyclopentyl group lacks the benzylic protons susceptible to rapid CYP450 oxidation found in benzyl ethers.
- **Lipophilic Bulk:** It fills hydrophobic pockets in GPCRs (e.g., MCH-1, Muscarinic receptors) and Kinases (e.g., ALK/ROS1 inhibitors) effectively.

This guide details the physicochemical profile, synthetic handling, and validated protocols for incorporating this moiety into drug candidates.[1]

Chemical Profile & Handling

Property	Data	Relevance
IUPAC Name	4-(Cyclopentyloxy)piperidine	Core Identity
Molecular Weight	169.27 g/mol (Free Base)	Low MW allows for fragment-based design.
ClogP	-1.8 - 2.1	Moderate lipophilicity; good for CNS penetration.
pKa (Calc)	~10.8 (Secondary Amine)	Highly basic; exists as cation at physiological pH.
H-Bond Donors/Acceptors	1 / 2	Balanced profile for membrane permeability.
Physical State	Viscous Oil (Base) / White Solid (HCl Salt)	Salt form is hygroscopic; store under desiccator.

Safety Advisory: The free base is a secondary amine and potential skin irritant. Cyclopentyl derivatives can be lipophilic; standard PPE (nitrile gloves, goggles) is mandatory.

Strategic Rationale: Why this Building Block?

Mechanistic Advantage: Saturation

Increasing the fraction of

hybridized carbons (

) correlates with improved clinical success rates by enhancing solubility and reducing off-target binding (promiscuity). **4-(Cyclopentyloxy)piperidine** contributes 9

carbons, significantly boosting this metric compared to 4-phenoxy piperidine analogues.

Bioisosteric Replacement

It serves as a non-aromatic bioisostere for:

- 4-Benzyloxypiperidine: Improved metabolic stability (no benzylic oxidation).
- 4-Cyclohexylpiperidine: The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with serine/threonine residues in the binding pocket (e.g., GPCR orthosteric sites).

Validated Experimental Protocols

Protocol A: Preparation of the Building Block (If not purchased)

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled or substituted cyclopentyl rings.

Reaction Overview: Williamson Ether Synthesis

Acid Deprotection.

- Ether Formation:
 - Reagents:
 - Boc-4-hydroxypiperidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Cyclopentyl bromide (1.2 eq).
 - Solvent: Anhydrous DMF or THF.
 - Procedure:
 1. Cool solution of -Boc-4-hydroxypiperidine in DMF to 0°C.
 2. Add NaH portion-wise. Stir 30 min for alkoxide formation (gas evolution).
 3. Add Cyclopentyl bromide dropwise. Warm to RT and stir 12h.

4. Quench: Careful addition of water. Extract with EtOAc.
- QC Point: TLC (Hex/EtOAc 4:1) should show conversion of alcohol () to ether ().
- Deprotection:
 - Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
 - Procedure: Stir crude ether in acid solution for 2h. Evaporate volatiles.
 - Critical Step: If using TFA, the product is a TFA salt. For subsequent nucleophilic reactions (Protocol C), you must free-base the amine using SCX-2 chromatography or basic extraction ().

Protocol B: Reductive Amination (Attaching to Scaffolds)

Rationale: Ideal for attaching the piperidine to aldehyde/ketone cores (e.g., creating CCR5 or MCH-1 antagonist libraries).

Reagents:

- Amine: **4-(Cyclopentyloxy)piperidine** (free base or HCl salt + 1 eq TEA).
- Carbonyl: Target Aldehyde/Ketone (1.0 eq).
- Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).
- Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

- Imine Formation: Dissolve Aldehyde (1.0 mmol) and Piperidine (1.1 mmol) in DCE (5 mL).

- Expert Tip: If reacting with a sterically hindered ketone, add Titanium(IV) isopropoxide (, 1.5 eq) and stir for 4h before adding the reductant.
- Reduction: Add STAB (1.5 mmol) in one portion. Add Acetic Acid (1-2 drops) to catalyze if reaction is sluggish.
- Incubation: Stir at RT for 4–16h under .
- Workup: Quench with sat. . Extract with DCM.
- Purification: Flash chromatography. Amine products often streak; use 1-5% with 0.5% or .

Protocol C: Coupling (Kinase Inhibitor Synthesis)

Rationale: Attaching the piperidine to heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines) common in kinase inhibitors.

Reagents:

- Substrate: 2,4-Dichloropyrimidine or similar heteroaryl halide.
- Nucleophile: **4-(Cyclopentyloxy)piperidine**.^[2]
- Base: DIPEA (3.0 eq) or (3.0 eq).
- Solvent: -Butanol (thermal) or DMSO (microwave).

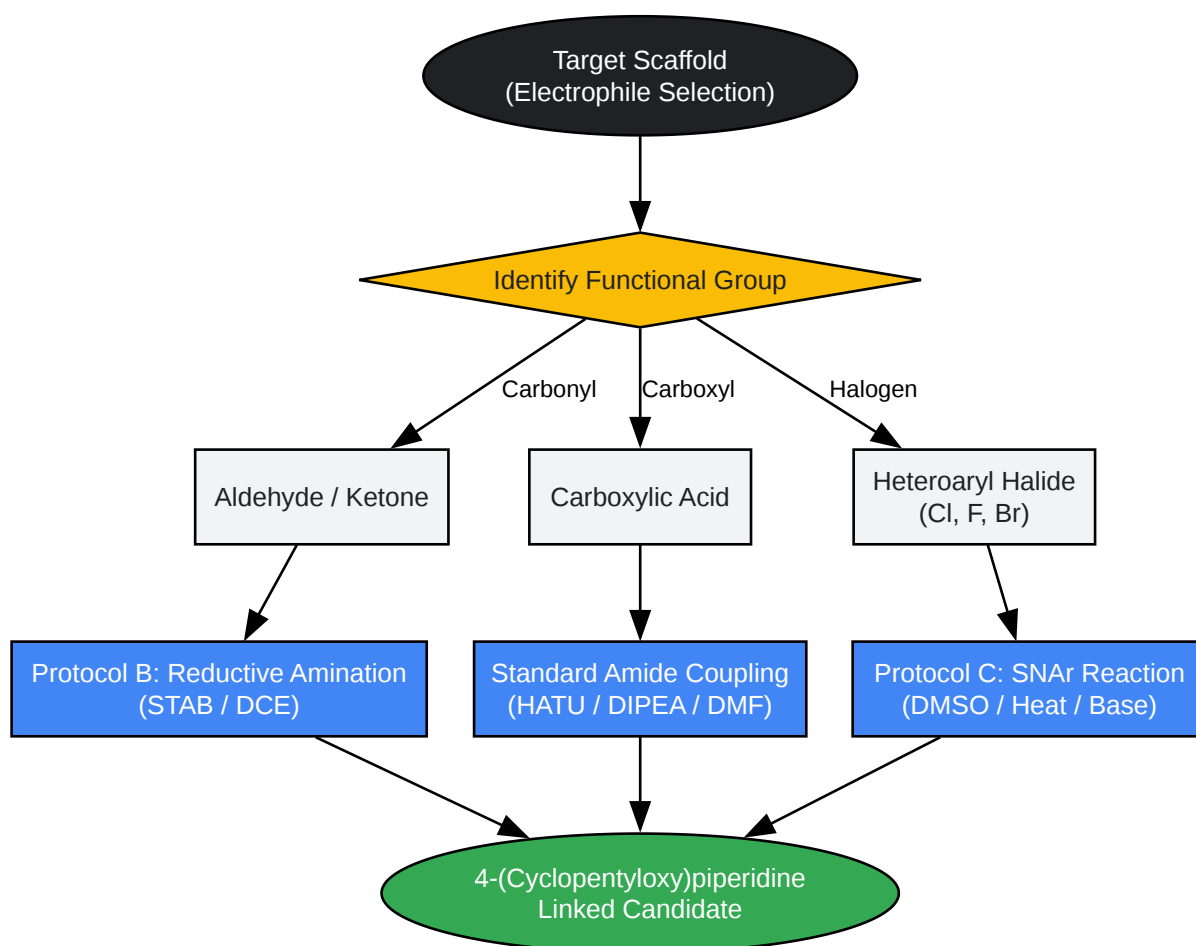
Step-by-Step:

- Setup: In a microwave vial, combine Substrate (1.0 eq), Piperidine (1.1 eq), and DIPEA (3.0 eq) in DMSO (0.2 M concentration).
- Reaction:
 - Method A (Thermal): Heat to 80–100°C for 4–12h.
 - Method B (Microwave): 120°C for 20 min (High Absorption).
- Causality Check: The secondary amine is a moderate nucleophile. If the heteroaryl halide is electron-rich (deactivated), higher temperatures are required.
- Workup: Pour into water. If solid precipitates, filter and wash.^[3] If oil, extract with EtOAc.

Visualizing the Workflow

Diagram 1: Synthetic Decision Tree

This diagram illustrates the decision logic for selecting the correct coupling protocol based on the electrophile present on the core scaffold.

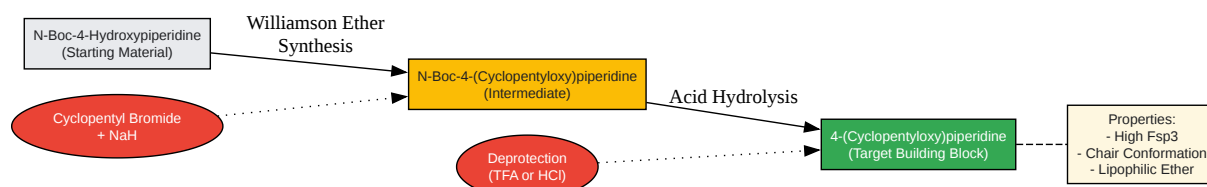


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Caption: Decision matrix for coupling **4-(cyclopentyloxy)piperidine** based on scaffold functionality.

Diagram 2: Mechanistic Pathway & Conformation

Visualizing the synthesis of the building block and its conformational locking.



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Caption: Synthetic route from commercial materials to the active building block.

Troubleshooting & QC

Issue	Probable Cause	Corrective Action
Low Yield in	Substrate deactivated; Piperidine protonated.	Switch solvent to NMP; Increase Temp to 120°C; Ensure 3 eq. Base is used to scavenge HCl.
Incomplete Reductive Amination	Steric hindrance; Imine not forming.	Add or molecular sieves; Switch from STAB to (stronger reductant).
Product Streaking on TLC	Amine interaction with silica.	Pre-wash silica with 1% or use DCM/MeOH/NH ₄ OH eluent.
NMR: Missing Ether Proton	Signal overlap.	The proton at C4 (piperidine) often shifts to 3.4–3.6 ppm and may overlap with the cyclopentyl methine. Use HSQC to resolve.

References

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